

## LY-364947: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**LY-364947**, also known as HTS 466284, is a potent and selective small molecule inhibitor of the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) type-I receptor (TGF- $\beta$  RI), also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] As an ATP-competitive inhibitor, **LY-364947** plays a critical role in modulating the TGF- $\beta$  signaling pathway, which is implicated in a myriad of cellular processes including growth, differentiation, apoptosis, and immune regulation.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to **LY-364947**, intended for researchers and professionals in the field of drug development.

# **Chemical Structure and Properties**

**LY-364947** is chemically identified as 4-[3-(2-Pyridinyl)-1H-pyrazol-4-yl]-quinoline.[3] Its fundamental properties are summarized in the table below.



| Property                                     | Value                                                                           | Reference |  |
|----------------------------------------------|---------------------------------------------------------------------------------|-----------|--|
| IUPAC Name                                   | 4-[3-(2-pyridinyl)-1H-pyrazol-4-<br>yl]-quinoline                               | [3]       |  |
| Synonyms                                     | HTS 466284, TGF-β RI Kinase<br>Inhibitor                                        | [2][3]    |  |
| CAS Number                                   | 396129-53-6                                                                     | [1][3]    |  |
| Molecular Formula                            | C17H12N4                                                                        | [1][3]    |  |
| Molecular Weight                             | 272.30 g/mol                                                                    | [2][3]    |  |
| SMILES String                                | c1ccc(nc1)-c2n[nH]cc2-<br>c3ccnc4ccccc34                                        | [7]       |  |
| InChI Key                                    | IBCXZJCWDGCXQT-<br>UHFFFAOYSA-N                                                 | [3]       |  |
| Purity                                       | ≥98% (HPLC)                                                                     | [2][8]    |  |
| Appearance                                   | White to beige powder                                                           | [7]       |  |
| Soluble in DMSO (e.g., to 10 mM or 25 mg/ml) |                                                                                 | [1][2]    |  |
| Storage                                      | Store lyophilized powder at room temperature. Once in solution, store at -20°C. | [1][2]    |  |

# Pharmacological Properties and Mechanism of Action

**LY-364947** exerts its biological effects by selectively inhibiting the kinase activity of TGF- $\beta$  RI (ALK5).[1][8] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily Smad2 and Smad3, thereby blocking the canonical TGF- $\beta$  signaling pathway.[5][6][9] The transforming growth factor- $\beta$  (TGF- $\beta$ ) signaling pathway plays a crucial role in a wide range of cellular functions.[6] TGF- $\beta$  ligands initiate signaling by binding to and bringing together TGF- $\beta$  type I and type II receptors, which are both serine/threonine kinases.[10]



The inhibitory concentrations of **LY-364947** against various kinases are detailed in the following table:

| Target                         | IC50             | Reference |
|--------------------------------|------------------|-----------|
| TGF-β RI (ALK5)                | 59 nM            | [1][2][4] |
| TGF-β RII                      | 400 nM           | [1][2][3] |
| p38 MAPK                       | 740 nM           | [3][8]    |
| Mixed Lineage Kinase-7 (MLK-7) | 1400 nM (1.4 μM) | [1][2][8] |

The selectivity of **LY-364947** for TGF- $\beta$  RI over TGF- $\beta$  RII is approximately 7-fold.[4]

# **Signaling Pathway**

The canonical TGF- $\beta$  signaling pathway, and the point of inhibition by **LY-364947**, is illustrated in the diagram below.





Click to download full resolution via product page

Diagram of the canonical TGF-β signaling pathway and inhibition by **LY-364947**.



# Key Experimental Protocols In Vitro Kinase Assay (Filter-Binding Assay)

This protocol is designed to determine the IC<sub>50</sub> of LY-364947 against TGF-β RI kinase.

#### Methodology:

- Prepare reaction mixtures in a total volume of 40 μL containing 50 mM HEPES (pH 7.5), 1
   mM NaF, 200 μM of a peptide substrate (e.g., pKSmad3(-3)), and 50 μM ATP.[9]
- Add varying concentrations of LY-364947 (e.g., a serial dilution from 1600 nM to 0 nM).[9]
- Initiate the kinase reaction by adding the TGF-β RI enzyme.
- Incubate the reaction at 30°C for 30 minutes.
- Stop the reaction and spot the mixture onto filter paper.
- Wash the filter paper to remove unincorporated ATP.
- Quantify the incorporated radiolabeled phosphate using a scintillation counter to determine the kinase activity.
- Calculate the IC<sub>50</sub> value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Cellular Phospho-Smad2/3 Western Blot Analysis

This protocol assesses the ability of **LY-364947** to inhibit TGF- $\beta$ -induced Smad2/3 phosphorylation in cells.

#### Methodology:

- Culture cells (e.g., HT-1080) to a suitable confluency.
- Pre-treat the cells with **LY-364947** (e.g., 1 μM) for 1 hour.[2]
- Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.



- Lyse the cells and collect the protein extracts.
- Determine the protein concentration of the lysates.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and probe with a primary antibody against Phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425).[2]
- Probe with a primary antibody for total Smad2/3 as a loading control.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.



Click to download full resolution via product page

Workflow for Western Blot analysis of p-Smad2/3 inhibition.

## In Vivo Tumor Xenograft Studies

This protocol details a general approach for evaluating the in vivo efficacy of **LY-364947** in a mouse tumor model.

#### Methodology:

- Subcutaneously inject tumor cells (e.g., 4 x 10<sup>5</sup> MC38 colon adenocarcinoma cells) into immunocompetent mice (e.g., C57BL/6).[11]
- Allow tumors to establish and reach a palpable size.
- Prepare LY-364947 for injection. For example, dissolve in DMSO and then dilute with PBS.
   [4]



- Administer LY-364947 via intraperitoneal (i.p.) injection at a specified dose and schedule (e.g., 10 mg/kg on specific days).[12]
- Monitor tumor growth by measuring tumor dimensions with calipers and calculate tumor volume.[13]
- At the end of the study, sacrifice the animals and harvest tumors for further analysis (e.g., immunohistochemistry for p-Smad2).[11]

# **Summary of In Vitro and In Vivo Effects**

LY-364947 has been shown to have a variety of effects in both cell culture and animal models.

### **In Vitro Data**



| Cell Line                                                       | Concentration                         | Incubation<br>Time | Effect                                                              | Reference |
|-----------------------------------------------------------------|---------------------------------------|--------------------|---------------------------------------------------------------------|-----------|
| Mink Lung<br>(Mv1Lu)                                            | IC <sub>50</sub> = 0.04 μM<br>(40 nM) | -                  | Inhibition of TGF-<br>β induced<br>transcriptional<br>activation    | [9]       |
| Mouse<br>Fibroblasts (NIH<br>3T3)                               | IC50 = 89 nM                          | -                  | Inhibition of TGF-<br>β-induced cell<br>growth                      | [1]       |
| Human Breast<br>Cancer (MDA-<br>MB-231)                         | -                                     | -                  | Suppression of invasion in a Matrigel assay                         | [1][8]    |
| NMuMg Cells                                                     | IC50 = 135 nM                         | -                  | Inhibition of in vivo Smad2 phosphorylation                         | [4][9]    |
| NMuMg Cells                                                     | 2 μΜ                                  | -                  | Prevention of TGF-β-induced epithelial-mesenchymal transition (EMT) | [4][9]    |
| Human Dermal Lymphatic Microvascular Endothelial Cells (HDLECs) | 3 μΜ                                  | 24 hours           | Induction of Prox1 and LYVE- 1 expression                           | [4][5]    |
| Chronic Myeloid<br>Leukemia (CML)<br>Initiating Cells           | < 20 μΜ                               | -                  | Suppression of colony-forming ability                               | [4][9]    |

# **In Vivo Data**



| Animal Model                                              | Dosage   | Route                     | Effect                                                                                        | Reference    |
|-----------------------------------------------------------|----------|---------------------------|-----------------------------------------------------------------------------------------------|--------------|
| Mouse Model of<br>Chronic<br>Peritonitis                  | 1 mg/kg  | i.p.                      | Acceleration of lymphangiogene sis                                                            | [4]          |
| BxPC3 Pancreatic Adenocarcinoma Xenograft                 | 1 mg/kg  | i.p.                      | Increased LYVE-<br>1-positive areas<br>in tumor tissues                                       | [4][9]       |
| CML-affected<br>Mice                                      | 25 mg/kg | -                         | Increased p-Akt<br>and decreased<br>nuclear Foxo3a<br>in leukemia-<br>initiating cells        | [4]          |
| Mouse Model of<br>Acute Liver Injury<br>(CCI4 induced)    | 5 mg/kg  | i.p.                      | Enhanced liver regeneration and improved liver function                                       | [5]          |
| Rat Model of<br>Retinal<br>Degeneration<br>(NMDA induced) | 50 nM    | Intravitreal<br>injection | Prevention of capillary degeneration and retinal vascular damage                              | [5]          |
| MC38 Colon<br>Adenocarcinoma<br>Tumor Model               | 10 mg/kg | i.p.                      | In combination with anti-PD-L1, improved long- term survival and increased CD8+ T cell influx | [11][12][14] |

# Conclusion

**LY-364947** is a valuable research tool for investigating the roles of the TGF- $\beta$  signaling pathway in various biological and pathological processes. Its selectivity and potency make it a



suitable compound for both in vitro and in vivo studies aimed at understanding and potentially targeting TGF-β-mediated effects in diseases such as cancer and fibrosis. The experimental protocols and data presented in this guide offer a foundation for researchers to design and execute their studies involving this important inhibitor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. rndsystems.com [rndsystems.com]
- 2. LY-364947 | Cell Signaling Technology [cellsignal.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. Targeting the Transforming Growth Factor-β Signaling Pathway in Human Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. LY-364947 = 98 HPLC 396129-53-6 [sigmaaldrich.com]
- 8. stemcell.com [stemcell.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Targeting the TGFβ signalling pathway in disease PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of TGF-β Enhances the In Vivo Antitumor Efficacy of EGF Receptor—Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combined Inhibition of TGF-β Signaling and the PD-L1 Immune Checkpoint Is Differentially Effective in Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [LY-364947: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1675679#ly-364947-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com